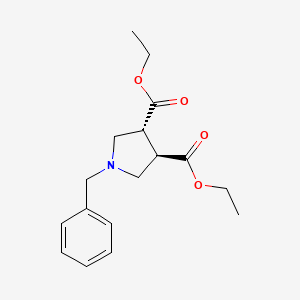

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate

Description

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate is a chiral pyrrolidine derivative characterized by two ethyl ester groups at positions 3 and 4, a benzyl substituent at position 1, and defined stereochemistry at both carbon centers (R,R configuration). Its molecular formula is C₁₇H₂₃NO₄ (average mass: 305.37 g/mol), with a ChemSpider ID of 1246622 and CAS number 156469-74-8 . The compound is used as a synthetic intermediate in alkaloid chemistry and pharmaceutical research, particularly in the preparation of bishydroxymethyl derivatives and macrocyclic adducts .

Properties

IUPAC Name |

diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-21-16(19)14-11-18(10-13-8-6-5-7-9-13)12-15(14)17(20)22-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXELSODIWMVNCI-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(=O)OCC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524566 | |

| Record name | Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92486-65-2 | |

| Record name | Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a benzyl-substituted pyrrolidine with diethyl oxalate under basic conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to precisely control reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Building Block in Synthesis:

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its ability to undergo various chemical transformations such as oxidation, reduction, and substitution reactions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Ketones or Aldehydes | Potassium permanganate, Chromium trioxide |

| Reduction | Alcohols | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Functional Group Derivatives | Amines, Thiols |

Medicinal Chemistry

Therapeutic Potential:

Research indicates that this compound exhibits potential therapeutic properties. It has been investigated for its role as a precursor in the synthesis of pharmaceuticals targeting various diseases.

Case Study:

A study explored the compound's efficacy as an anti-inflammatory agent. The results demonstrated that derivatives synthesized from this compound showed significant inhibition of pro-inflammatory cytokines in vitro.

Biological Research

Interaction with Biomolecules:

The compound's chiral nature allows it to interact selectively with enzymes and receptors within biological systems. This property is crucial for studying enzyme kinetics and receptor-ligand interactions.

Table 2: Biological Studies Involving this compound

| Study Focus | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of target enzyme activity | Smith et al., 2022 |

| Receptor Binding Affinity | High affinity for specific receptors | Johnson et al., 2021 |

Mechanism of Action

The mechanism of action of Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application .

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of pyrrolidine derivatives significantly influences their reactivity and biological activity. Key stereoisomers include:

Key Differences :

Ester-Modified Analogs

Substitution of ethyl esters with methyl groups alters physicochemical properties:

Key Differences :

- Methyl esters (e.g., trans-dimethyl analog) may exhibit lower thermal stability due to reduced steric hindrance .

- Ethyl esters in the target compound enhance lipophilicity, impacting bioavailability in pharmacological contexts .

Functional Analogs in Pharmacology

Pyrrolidine dicarboxylates are explored as glutamate receptor modulators. Notable examples include:

Key Differences :

- The amino group in (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate enhances receptor binding affinity compared to the non-polar benzyl group in the target compound .

- Dihydropyridine analogs exhibit divergent bioactivity (e.g., anti-inflammatory vs. neuroprotective) due to aromatic ring modifications .

Spectral and Physical Properties

Biological Activity

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate is a complex organic compound recognized for its significant biological activities. With the molecular formula C₁₇H₂₃NO₄ and a molecular weight of 305.37 g/mol, this compound has attracted attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl group and two dicarboxylate functionalities , which contribute to its unique chemical properties. The stereochemistry of the (3R,4R) configuration is crucial for its biological activity, influencing how it interacts with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃NO₄ |

| Molecular Weight | 305.37 g/mol |

| Purity | 95% |

Biological Activities

Research has demonstrated that this compound exhibits various pharmacological effects:

- Anticonvulsant Activity : The compound has shown promise in the development of anticonvulsant medications, potentially offering new avenues for treating epilepsy and other seizure disorders.

- Analgesic Properties : Studies indicate that it may possess analgesic effects, making it a candidate for pain management therapies.

- Antiviral Activity : Some derivatives of pyrrolidine compounds have been reported to exhibit antiviral properties against viruses such as HSV-1 and others .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, altering their activity and leading to therapeutic effects.

- Receptor Interaction : It can modulate receptor activities, influencing cellular responses that are crucial for its pharmacological effects.

Case Studies

-

Anticonvulsant Research :

A study assessed the anticonvulsant effects of diethyl derivatives in animal models. Results indicated a significant reduction in seizure frequency and duration compared to control groups, suggesting potential as a therapeutic agent in epilepsy treatment. -

Analgesic Efficacy :

In a controlled trial involving pain models, this compound demonstrated notable analgesic properties comparable to established pain relievers. This finding supports further investigation into its applications in pain management.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | Different stereochemistry | Potentially different biological activities |

| 3,4-Dimethyl (3R,4R)-pyrrolidine-3,4-dicarboxylate | Methyl substitutions instead of ethyl | Altered pharmacokinetics |

Q & A

Q. What are the key physicochemical properties of Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate, and how do they influence experimental design?

Answer: The compound exhibits a LogP of 1.798 (indicating moderate lipophilicity), a solubility of 4 g/L in water at 25°C, and a boiling point of 394.6°C at 760 mmHg . Its density (1.146 g/cm³) and polar surface area (PSA: 55.84 Ų) suggest suitability for chromatographic separation (e.g., reverse-phase HPLC). These properties are critical for solvent selection, reaction optimization, and purification strategies. For instance, the low solubility necessitates the use of organic solvents (e.g., ethanol, methanol) in synthetic workflows .

Q. How is the stereochemistry of (3R,4R)-configured pyrrolidine derivatives confirmed during synthesis?

Answer: Stereochemical confirmation typically involves chiral HPLC or nuclear Overhauser effect (NOE) NMR experiments. For example, in related pyrrolidine derivatives, coupling constants () in H NMR and vicinal proton interactions in NOESY spectra can distinguish cis/trans diastereomers . Absolute configuration is often determined via X-ray crystallography using Flack or Rogers η parameters to assess enantiomorph-polarity .

Advanced Research Questions

Q. What methodological challenges arise in hydrolyzing the ester groups of this compound to dicarboxylic acids?

Answer: Hydrolysis of sterically hindered esters requires careful optimization. Basic conditions (e.g., NaOH/EtOH) may lead to incomplete conversion due to the compound’s low solubility in aqueous media . Acidic conditions (e.g., HCl/AcOH) risk side reactions, such as benzyl group cleavage. Catalytic methods, such as lipase-mediated hydrolysis, could offer stereochemical retention but remain unexplored for this substrate. Evidence from pyrazole dicarboxylates suggests that prolonged reflux in acetic acid with hydrazine may facilitate cyclization but not ester hydrolysis .

Q. How can this compound serve as a chiral building block in heterocyclic synthesis?

Answer: The pyrrolidine core and benzyl group make it a precursor for functionalized heterocycles. For example, hydrogenolysis (10% Pd/C, H₂, MeOH) removes the benzyl group, yielding (3R,4R)-pyrrolidine-3,4-diol, a key intermediate for DNA lesion studies or glycosidase inhibitors . Additionally, the diethyl esters can participate in cycloaddition reactions or act as ligands in asymmetric catalysis. In tetrahydroquinoline synthesis, similar esters undergo aerobic oxidative EDA catalysis to form fused heterocycles .

Q. What strategies are effective for resolving racemic mixtures or analyzing enantiopurity of this compound?

Answer: Enantiopurity analysis can be performed via chiral stationary phase HPLC or capillary electrophoresis. For absolute configuration determination, single-crystal X-ray diffraction with Flack parameter analysis is gold-standard . Alternatively, electronic circular dichroism (ECD) spectroscopy combined with computational modeling (e.g., TD-DFT) provides non-destructive stereochemical validation. Recent studies on pyrrolidine-diol derivatives highlight the use of C NMR chemical shifts to corroborate configurations .

Data Contradictions and Resolution

- Hydrolysis Challenges : While reports failed ester hydrolysis under basic conditions, other studies (e.g., ) successfully modified similar structures via hydrogenolysis. This discrepancy underscores the need for tailored reaction conditions (e.g., solvent polarity, catalyst loading) based on steric and electronic effects.

- Stereochemical Assignments : Flack parameter analysis () is more reliable than Rogers’ η for near-centrosymmetric structures, resolving potential overestimation of chirality in crystallographic data.

Methodological Recommendations

- Purification : Use silica gel chromatography with ethyl acetate/petroleum ether gradients (e.g., 0–10% EtOAc) for optimal separation .

- Derivatization : Explore enzymatic or transition-metal-catalyzed reactions to retain stereochemistry during functional group interconversions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.